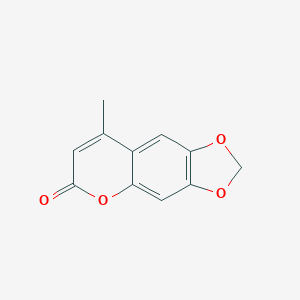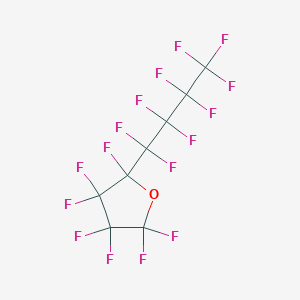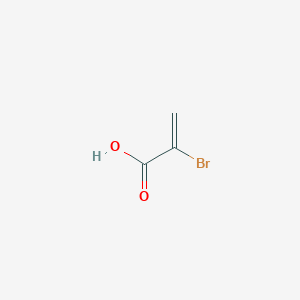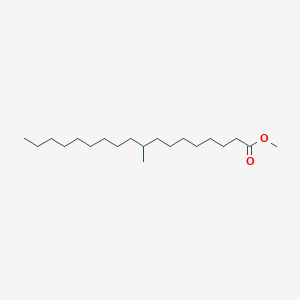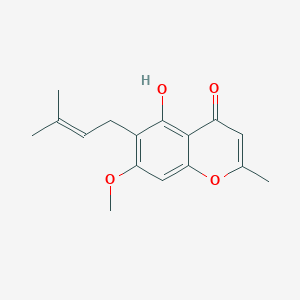
Chromone, 5-hydroxy-7-methoxy-2-methyl-6-(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromone, 5-hydroxy-7-methoxy-2-methyl-6-(3-methyl-2-butenyl)-, also known as khellin, is a natural compound found in the fruits and seeds of Ammi visnaga, a plant commonly used in traditional medicine. Chromone has been widely studied for its biological activities and therapeutic potential.
Scientific Research Applications
Chemical Composition and Isolation
Chromone derivatives have been isolated from various plant species, contributing to the understanding of their chemical diversity. For instance, a study identified a new chromone, 5,7-dihydroxy-6,8-dimethoxy-2-methyl-4H-chromen-4-one, from Hymenocallis littoralis Salisb., along with seven known compounds (Anh, Duong, & Hoang, 2014). Another research isolated three new chromones from Ledebouriella seseloides WOLFF, contributing to the understanding of the chemical constituents of this plant (Sasaki, Taguchi, Endo, & Yosioka, 1982).
Structural Elucidation
In the study of chromones, spectroscopic methods play a crucial role in determining their structures. For instance, six new chromones were identified from Agarwood, with their structures established by UV, IR, and NMR spectral data (Konishi, Konoshima, Shimada, & Kiyosawa, 2002).
Potential Biological Activities
Chromone derivatives have shown promising biological activities. For example, new chromone and isocoumarin derivatives isolated from the endophytic fungus Xylomelasma sp. demonstrated antibacterial and antioxidant activities (Lai et al., 2019). Similarly, four new chromone derivatives isolated from Aquilaria sinensis showed inhibitory activities on neutrophil pro-inflammatory responses (Wang et al., 2018).
Synthetic Approaches
Synthetic methods for chromone derivatives have been explored, providing insights into their structural diversity and potential applications. For instance, the synthesis of naturally occurring acetylchromenes has been reported, contributing to the chemical knowledge of chromone compounds (Jain, Khazanchi, & Kumar, 1979).
Corrosion Inhibition Activity
Chromone derivatives have been studied for their corrosion inhibition activity. Research on 3-formyl chromone derivatives demonstrated their potential in inhibiting mild steel corrosion, highlighting an industrial application of these compounds (Kumar et al., 2017).
properties
CAS RN |
13544-40-6 |
|---|---|
Product Name |
Chromone, 5-hydroxy-7-methoxy-2-methyl-6-(3-methyl-2-butenyl)- |
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-2-methyl-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-9(2)5-6-11-13(19-4)8-14-15(16(11)18)12(17)7-10(3)20-14/h5,7-8,18H,6H2,1-4H3 |
InChI Key |
ACFZPAPMLYYOCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)CC=C(C)C)O |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)CC=C(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



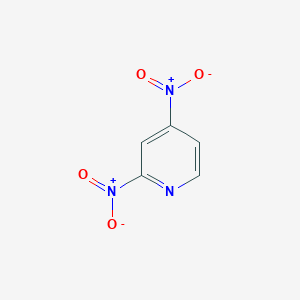
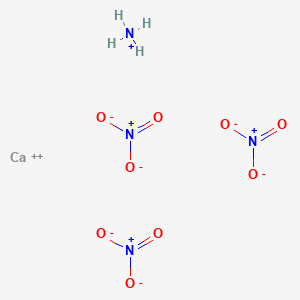
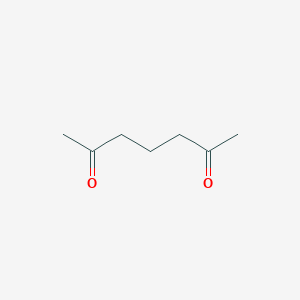
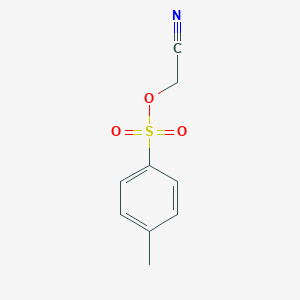
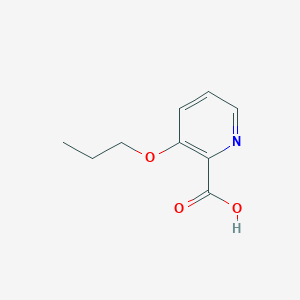
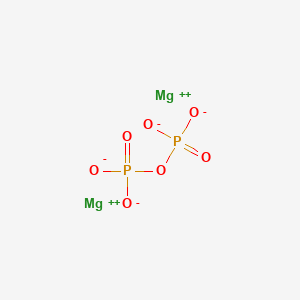
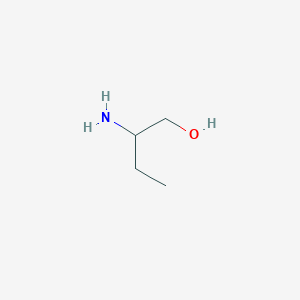
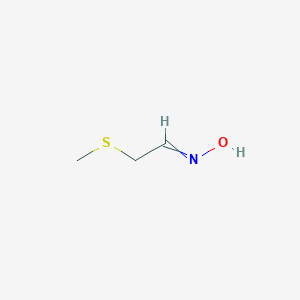
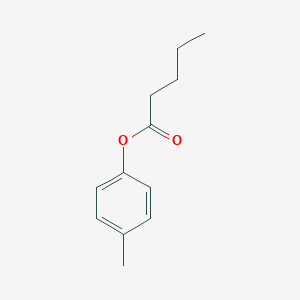
![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)
